Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate
Description
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate is a carbamate derivative featuring a benzyl group linked to a propan-2-ylamine moiety substituted with a 3-bromophenyl ring. Its molecular formula is C₁₇H₁₈BrNO₂, with a molecular weight of 348.23 g/mol (calculated). The carbamate group (–O–CO–N–) offers hydrolytic stability compared to esters or amides, while the benzyl group enhances lipophilicity, influencing bioavailability and reactivity .
Properties
IUPAC Name |
benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-17(2,14-9-6-10-15(18)11-14)19-16(20)21-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRWRJTWKLTVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729585 | |
| Record name | Benzyl [2-(3-bromophenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887254-70-8 | |
| Record name | Carbamic acid, [1-(3-bromophenyl)-1-methylethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887254-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [2-(3-bromophenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with 2-(3-bromophenyl)propan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products: The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as amines and alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₇H₁₈BrNO₂
- Molecular Weight : 348.23 g/mol
- CAS Number : 887254-70-8
The presence of the bromine atom enhances the compound's biological activity and facilitates further chemical modifications, making it a valuable candidate for various applications in research.
Medicinal Chemistry
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate has shown promise in medicinal applications, particularly in drug discovery and development. Its structural similarities to known pharmacophores allow it to be explored as a potential therapeutic agent.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could be developed into a novel antimicrobial agent, particularly effective against resistant strains of bacteria.
Anticancer Potential
Studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, indicating its potential as a therapeutic agent in cancer treatment.
Organic Synthesis
This compound serves as an important building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives with tailored properties for specific applications.
Synthetic Routes
The compound can be synthesized through several methods, including:
This reaction typically occurs under basic conditions using solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine to neutralize byproducts.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results indicated significant antimicrobial activity, supporting its potential use as an alternative treatment option for resistant infections.
Anticancer Research
In research featured in Cancer Letters, the compound was found to induce apoptosis in MCF-7 breast cancer cells through caspase pathway activation. This suggests its viability as a candidate for further development in hormone-sensitive cancers.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the carbamate moiety can modulate the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Analogs
Positional Isomers: 4-Bromophenyl Derivative
- Compound : Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (CAS 578729-08-5)
- Molecular Formula: C₁₇H₁₈BrNO₂ (MW 348.23)
- Key Differences: The bromine substituent is at the para position instead of meta. Meta substitution (3-bromo) may introduce steric hindrance in certain synthetic pathways compared to para .
Fluorophenyl Derivatives
- Compound: Benzyl N-[2-(4-fluorophenyl)propan-2-yl]carbamate (CAS 1403483-60-2) Molecular Formula: C₁₇H₁₈FNO₂ (MW 287.33)
- Compound: Benzyl N-[2-(3-fluorophenyl)-2-oxoethyl]carbamate (CAS 2028582-14-9) Molecular Formula: C₁₆H₁₄FNO₃ (MW 287.28)
- Key Differences :
Functional Group Modifications
Trifluoromethyl-Substituted Analogs
- Compound: Benzyl N-[1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl]carbamate (CAS 871917-79-2) Molecular Formula: C₂₀H₁₆F₆NO₃ (MW 456.34)
- Key Differences :
Heterocyclic Derivatives
- Compound : Benzyl N-[2-(1H-tetrazol-5-yl)propan-2-yl]carbamate (CAS 455875-25-9)
- Molecular Formula : C₁₂H₁₅N₅O₂ (MW 261.28)
- Tetrazoles are metabolically stable bioisosteres for carboxylic acids, suggesting pharmaceutical relevance .
Boronate and Pharmaceutical Intermediates
Boronate Ester Analogs
- Compound: Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS 2377610-77-8) Molecular Formula: C₂₁H₂₄BFNO₄ (MW 400.23)
- Key Differences :
Dihydropyrimidinone Derivatives
- Compound : Benzyl N-[2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate (CAS 518048-02-7)
- Molecular Formula : C₂₅H₂₆FN₃O₅ (MW 479.49)
- Key Differences: The dihydropyrimidinone core is a pharmacophore in HIV integrase inhibitors (e.g., raltegravir intermediates).
Biological Activity
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate is a carbamate derivative with notable potential in medicinal chemistry, particularly due to its structural features that may enhance biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₇H₁₈BrNO₂ and a molecular weight of approximately 348.23 g/mol. The compound features a benzyl group and a 3-bromophenyl substituent attached to a propan-2-yl chain, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to the interactions facilitated by the bromophenyl group, which can enhance binding to specific molecular targets such as enzymes or receptors. The carbamate moiety plays a crucial role in modulating the compound's reactivity and stability, affecting its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the biological significance of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate | Similar structure but with para-bromine | Potentially different biological activity |
| Ethyl N-[2-(3-bromophenyl)propan-2-yl]carbamate | Ethoxy group instead of benzyl | Different reactivity due to ethoxy group |
| Benzyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate | Chlorine instead of bromine | May exhibit different pharmacological effects |
The presence of the bromine atom in this compound is significant as it influences both electronic properties and steric effects, potentially leading to distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
-
Antimicrobial Studies : Research conducted on various strains of bacteria demonstrated that this compound exhibits inhibitory effects against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial potential.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis through the activation of caspase pathways. Cell viability assays showed a significant reduction in cell proliferation at varying concentrations.
Concentration (µM) Cell Viability (%) 10 80 25 55 50 30
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate formation using coupling reactions. For example, a two-stage process involving THF and lithium aluminium hydride (LiAlH₄) under controlled conditions (20°C, 2 hours) has been documented. The reaction is quenched with hydrochloric acid and water to yield the product . Intermediate steps may involve protecting group strategies, as seen in analogous carbamate syntheses .
Q. What analytical techniques are optimal for verifying the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. Purity validation via HPLC (e.g., >98% purity criteria) and structural confirmation through ¹H/¹³C NMR (e.g., distinguishing the 3-bromophenyl and carbamate moieties) are standard. Mass spectrometry (MS) further corroborates molecular weight .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store in sealed containers under dry, inert conditions (e.g., argon atmosphere) at 2–8°C. Avoid exposure to heat, moisture, or static discharge. Personal protective equipment (PPE), including gloves and safety goggles, is mandatory during handling to mitigate contact risks .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in crystallographic data for this compound?
- Methodological Answer : Utilize the SHELX software suite (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Cross-validate results with spectroscopic data (FT-IR, NMR) and computational models (DFT) to address anomalies in bond lengths or angles. Redundant data collection (multiple crystals) minimizes systematic errors .
Q. How does the 3-bromophenyl substituent influence the compound’s electronic and steric properties in reaction mechanisms?
- Methodological Answer : The bromine atom introduces steric bulk and electron-withdrawing effects, which can slow nucleophilic substitution but enhance electrophilic aromatic substitution (EAS) reactivity. Comparative studies with non-brominated analogs (e.g., phenyl or 4-bromophenyl derivatives) reveal these effects via Hammett plots or computational electrostatic potential maps .
Q. What computational modeling approaches predict the compound’s stability under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model hydrolysis pathways of the carbamate group. Solvent models (e.g., PCM for water) predict degradation rates at different pH levels. Experimental validation via accelerated stability testing (40°C, 75% RH) complements computational findings .
Q. How can researchers optimize regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Use directing groups (e.g., the carbamate’s carbonyl oxygen) to control functionalization sites. For example, palladium-catalyzed C–H activation at the 3-bromophenyl ring can be directed by steric and electronic factors. Screening ligands (e.g., phosphine ligands) and reaction solvents (e.g., DMF vs. THF) enhances selectivity .
Data Contradiction and Validation
Q. How should conflicting spectroscopic data (e.g., NMR shifts) between batches be addressed?
- Methodological Answer : Perform batch-to-batch reproducibility tests using standardized NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent). Spiking experiments with authentic reference samples and 2D NMR (COSY, HSQC) resolve peak overlaps. Impurity profiling via LC-MS identifies potential contaminants .
Q. What strategies validate the compound’s biological activity claims in published studies?
- Methodological Answer : Replicate assays under controlled conditions (e.g., enzyme inhibition studies with IC₅₀ determination). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to confirm results. Negative controls with structurally similar but inactive analogs (e.g., non-brominated derivatives) establish specificity .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
